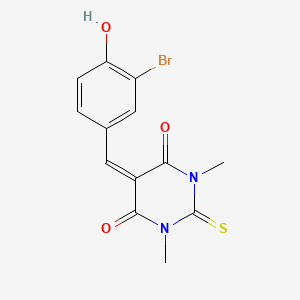

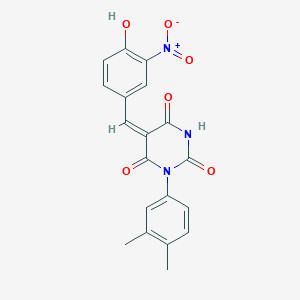

![molecular formula C16H18N2O5 B5908520 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid](/img/structure/B5908520.png)

5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid, also known as PACAP27, is a neuropeptide that is widely distributed in the central and peripheral nervous systems. PACAP27 is a member of the VIP/secretin/glucagon family of peptides and is involved in a variety of physiological and pathological processes.

Mechanism of Action

5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is primarily responsible for the neuroprotective effects of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid, while the VPAC1 and VPAC2 receptors are primarily responsible for the anti-inflammatory effects of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid. The activation of these receptors leads to the activation of multiple intracellular signaling pathways, including the cAMP/PKA, MAPK/ERK, and PI3K/Akt pathways.

Biochemical and Physiological Effects:

5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has been shown to regulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has also been shown to regulate the secretion of several hormones, including insulin and glucagon.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, one limitation of using 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid in lab experiments is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid. One area of research is the development of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid analogs with improved pharmacokinetic properties. Another area of research is the identification of novel signaling pathways activated by 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid, which may lead to the development of new therapeutic targets for neurological and inflammatory diseases. Finally, the role of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid in the regulation of circadian rhythms and sleep-wake cycles is an area of research that is currently being explored.

Synthesis Methods

The synthesis of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid can be achieved using solid-phase peptide synthesis (SPPS). SPPS is a widely used method in peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid involves the coupling of the N-terminal amino acid, 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid, to a resin-bound amino acid. The peptide chain is then elongated using Fmoc-based SPPS. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has been extensively studied for its role in a variety of physiological and pathological processes. 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has been shown to have neuroprotective effects in a variety of experimental models of neurological disorders, including stroke, traumatic brain injury, and Parkinson's disease. 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name |

5-[[(Z)-3-carboxyprop-2-enoyl]amino]-2-piperidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c19-14(6-7-15(20)21)17-11-4-5-13(12(10-11)16(22)23)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2,(H,17,19)(H,20,21)(H,22,23)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPDRTMJVCWJKP-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)/C=C\C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

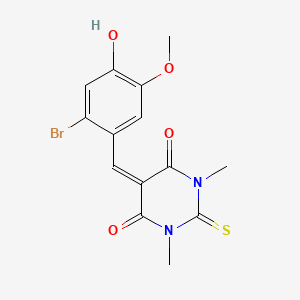

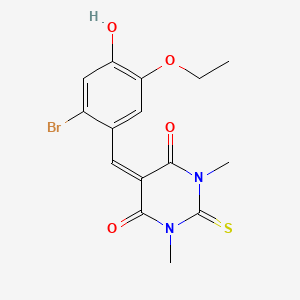

![2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908438.png)

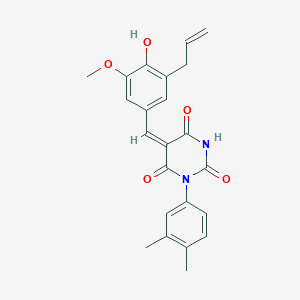

![N'-[1-(3-methoxyphenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5908487.png)

![3-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5908491.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908506.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B5908512.png)

![methyl 4-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5908528.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide](/img/structure/B5908532.png)

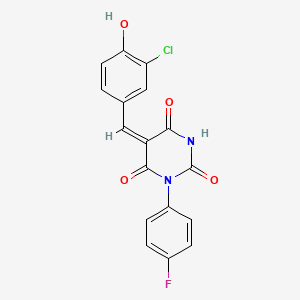

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide](/img/structure/B5908536.png)